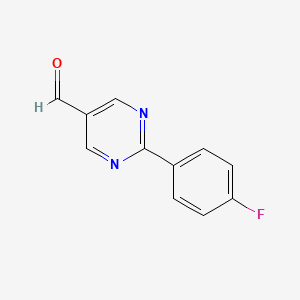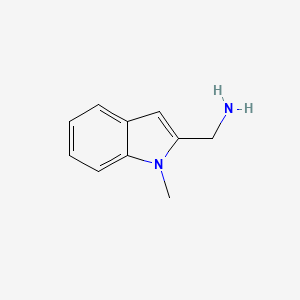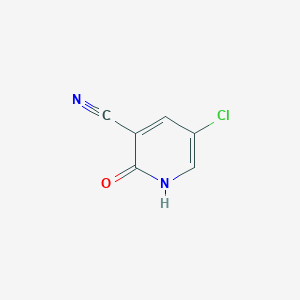
双(3-甲氧基苯基)甲酮
描述
“Bis(3,4-dimethoxyphenyl)methanone” is a compound with the molecular formula C17H18O5 . It’s important to note that this is not the exact compound you asked for, but it has a similar structure.
Synthesis Analysis
A related compound, “1,3-Bis[(4-methoxyphenyl)hydroxyl]benzene”, was synthesized in a one-pot preparation protocol through the addition of 4-methoxyphenylmagnesium bromide to an ether solution containing isophthalaldehyde .Molecular Structure Analysis
The molecular structure of “Bis(3,4-dimethoxyphenyl)methanone” includes a molecular formula of C17H18O5, an average mass of 302.322 Da, and a monoisotopic mass of 302.115417 Da .Physical And Chemical Properties Analysis
“Bis(3,4-dimethoxyphenyl)methanone” has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 202.0±28.8 °C .科学研究应用
新型萘并吡喃的合成
“双(3-甲氧基苯基)甲酮”用于合成新型萘并吡喃 . 这些萘并吡喃被苯基和4-(萘-1-基)苯基部分取代 . 它们表现出更快的褪色速率和更大的荧光量子产率 .
光致变色性质
已经研究了使用“双(3-甲氧基苯基)甲酮”合成的萘并吡喃的光致变色性质 . 这些萘并吡喃在溶液和聚甲基丙烯酸甲酯薄膜中均表现出优异的光致变色和荧光性质 .
电化学性质
还研究了这些萘并吡喃的电化学性质 . 芳香取代基对萘并吡喃衍生物的电化学行为有显著影响 .
荧光转换
“双(3-甲氧基苯基)甲酮”已被用于开发以萘并吡喃为光致变色基团的新型荧光转换 . 萘并吡喃单元的不同官能团可以影响光致变色性质 .
Stobbe缩合反应
“双(3-甲氧基苯基)甲酮”已进行Stobbe缩合反应得到化合物6 . 该反应是合成各种化合物的一种有效方法 .
金属配合物
“双(3-甲氧基苯基)甲酮”可能用于合成衍生自硫代半卡巴肼的金属配合物 . 这些配合物在组成方面具有巨大的潜在可变性,许多配合物已被证明具有治疗应用和作为成像剂的用途 .
作用机制
Target of Action
Bis(3-methoxyphenyl)methanone, like many compounds with benzophenone and indole moieties, is believed to have antimicrobial properties . The primary targets of this compound are likely to be key functional proteins in bacterial cell division . .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that inhibit bacterial growth
Biochemical Pathways
It is known that benzimidazole molecules, which have a similar structure, are effective against various strains of microorganisms . This suggests that Bis(3-methoxyphenyl)methanone may affect similar biochemical pathways, leading to its antimicrobial effects.
Result of Action
Given its potential antimicrobial properties, it is likely that the compound inhibits the growth of bacteria by interacting with key functional proteins involved in bacterial cell division .
Action Environment
It is known that the reaction of similar compounds can be slow and yield can be affected by temperature
生化分析
Biochemical Properties
Bis(3-methoxyphenyl)methanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that Bis(3-methoxyphenyl)methanone may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, Bis(3-methoxyphenyl)methanone has been shown to bind to certain proteins, potentially affecting their function and stability .
Cellular Effects
The effects of Bis(3-methoxyphenyl)methanone on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Bis(3-methoxyphenyl)methanone can impact cellular metabolism and gene expression. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent. Furthermore, Bis(3-methoxyphenyl)methanone has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, Bis(3-methoxyphenyl)methanone exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as cytochrome P450, which alters the metabolic pathways of other compounds. Additionally, Bis(3-methoxyphenyl)methanone can bind to DNA and RNA, potentially affecting gene expression and protein synthesis. The compound’s ability to generate reactive oxygen species also plays a crucial role in its molecular mechanism, leading to oxidative stress and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(3-methoxyphenyl)methanone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Bis(3-methoxyphenyl)methanone can have sustained effects on cellular function, particularly in terms of inducing apoptosis and altering gene expression. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of Bis(3-methoxyphenyl)methanone in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there is a threshold dose above which Bis(3-methoxyphenyl)methanone induces severe oxidative stress and cellular damage. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings .
Metabolic Pathways
Bis(3-methoxyphenyl)methanone is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized into various intermediates, which may further interact with other metabolic pathways. The presence of methoxy groups in Bis(3-methoxyphenyl)methanone also suggests potential interactions with methylation pathways, affecting the overall metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Bis(3-methoxyphenyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of Bis(3-methoxyphenyl)methanone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of Bis(3-methoxyphenyl)methanone is critical for its activity and function. The compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can influence cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing Bis(3-methoxyphenyl)methanone to these specific compartments, ensuring its proper function within the cell .
属性
IUPAC Name |
bis(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMSZGRTWXOBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502175 | |
| Record name | Bis(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39193-85-6 | |
| Record name | Bis(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



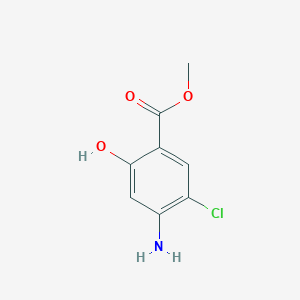
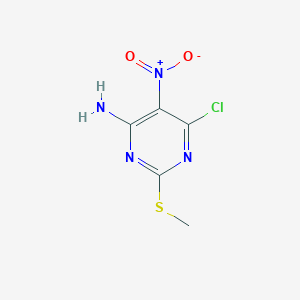

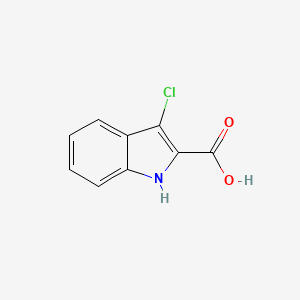



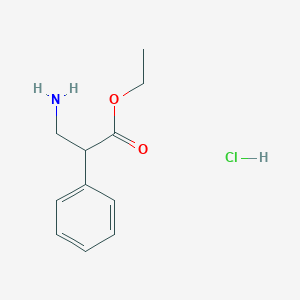
![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)
